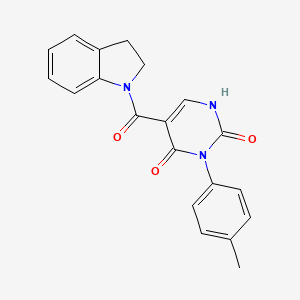![molecular formula C16H14ClN3O B11297572 3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B11297572.png)
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of the imidazo[1,2-a]pyridine moiety in this compound makes it a significant candidate for various chemical and biological applications.
Méthodes De Préparation
The synthesis of 3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-chlorobenzoyl chloride with 8-methylimidazo[1,2-a]pyridine-2-methanamine under basic conditions . This reaction typically requires the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Applications De Recherche Scientifique
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, contributing to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine scaffold but lacks the chloro and benzamide groups, resulting in different chemical and biological properties.
3-Bromoimidazo[1,2-a]pyridine: Similar to the chloro derivative, this compound has a bromine atom instead of chlorine, which can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyridine derivatives.
Propriétés
Formule moléculaire |
C16H14ClN3O |
|---|---|
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
3-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C16H14ClN3O/c1-11-4-3-7-20-10-14(19-15(11)20)9-18-16(21)12-5-2-6-13(17)8-12/h2-8,10H,9H2,1H3,(H,18,21) |
Clé InChI |
FXTSNWOAVCYXFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-Oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11297490.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11297506.png)
![N4-(4-chlorophenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297508.png)

![N~4~-(4-methoxyphenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11297514.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11297528.png)


![2-[(3,5-Dimethylpiperidino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11297538.png)
![N-(2-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11297547.png)
![5-amino-1-cyclooctyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11297549.png)
![3-benzyl-9-(2,4-dimethylphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11297555.png)
![N-(4-acetylphenyl)-2-(4-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11297558.png)
